2,4-Diamino-6-methylphenol dihydrochloride
Description
Historical Trajectory and Development of Diaminophenol Derivatives
The journey of diaminophenol derivatives is intrinsically linked to the advancement of organic chemistry, particularly in the fields of photographic developers and synthetic dyes. One of the earliest and most notable diaminophenol derivatives is 2,4-diaminophenol (B1205310) dihydrochloride (B599025), commercially known as Amidol. wikipedia.org Introduced in 1892, Amidol became a widely used developing agent for photographic papers, valued for its ability to work effectively in slightly acidic conditions, a unique characteristic among developers of its time. wikipedia.org The development of such compounds was a part of a broader movement in the late 19th and early 20th centuries to synthesize new organic molecules with practical applications.
The evolution of hair coloring also played a role in the development of aminophenol derivatives. In 1905, the first oxidative hair dyes were introduced in Japan, utilizing p-Phenylenediamine, a related aromatic amine. danielgalvin.com This technology, which involved the oxidation of the dye with an alkali and later with hydrogen peroxide, laid the groundwork for modern hair dye formulations. danielgalvin.com Compounds like 2,4-diaminophenoxyethanol (B1213692) dihydrochloride, a structural analog of the subject compound, are now used in oxidative hair coloring products. europa.eueuropa.eu
The synthesis of diaminophenol derivatives has also evolved. Early methods often involved the reduction of dinitrophenols. For instance, 2,4-diaminophenol dihydrochloride can be produced by the reduction of 2,4-dinitrophenol (B41442) in a hydrochloric acid medium using iron shavings. google.com Over time, more refined and efficient synthetic routes have been developed to meet the growing demand for these versatile chemical intermediates in various industries.
Strategic Importance of 2,4-Diamino-6-methylphenol (B95546) Dihydrochloride in Chemical Sciences
The strategic importance of 2,4-Diamino-6-methylphenol dihydrochloride in chemical sciences stems from its reactive nature, which allows it to serve as a precursor for a diverse range of more complex molecules. Its chemical structure, featuring two amino groups and a hydroxyl group on a methylated benzene (B151609) ring, makes it a valuable intermediate in organic synthesis. These functional groups provide multiple reaction sites for building larger and more intricate molecular architectures.
The methylated derivative, 2,4-Diamino-6-methylphenol, is a key component in the synthesis of specialized polymers and pharmaceutical compounds. Its structural features are leveraged to create molecules with specific electronic, thermal, and biological properties. The presence of the methyl group can influence the solubility and reactivity of the compound compared to its non-methylated counterpart, 2,4-diaminophenol.
The dihydrochloride salt form of the compound enhances its stability and solubility in certain solvents, making it easier to handle and use in various chemical reactions. This has contributed to its widespread use in research and industrial applications. ncats.io
Overview of Key Research Domains Pertaining to the Compound
The application of this compound and its derivatives spans several key research domains, primarily in material science and medicinal chemistry.
In material science , diaminophenol derivatives are crucial monomers for the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). nasa.govresearchgate.net These polymers are known for their exceptional thermal stability and mechanical strength. The synthesis of PBOs often involves the polycondensation of bis(o-aminophenol)s with dicarboxylic acids or their derivatives. nasa.gov The specific structure of the diaminophenol monomer, such as the presence of a methyl group, can be tailored to fine-tune the properties of the resulting polymer. Research in this area focuses on creating new polymers with enhanced characteristics for applications in aerospace, electronics, and other high-technology fields. chempedia.info
In medicinal chemistry and pharmaceutical sciences , aminophenol derivatives serve as fundamental building blocks for the synthesis of a wide range of biologically active compounds. researchgate.netdatamintelligence.com For example, p-aminophenol is a key intermediate in the industrial synthesis of paracetamol. wikipedia.org The structural motif of diaminophenol is found in various therapeutic agents. The development of new synthetic methodologies, such as palladium-catalyzed reactions, has expanded the ability to create novel quinazoline (B50416) and pyrimidine (B1678525) derivatives from aminophenol precursors, which have been investigated as potential enzyme inhibitors and folic acid antagonists. nih.gov Research in this domain is focused on the design and synthesis of new drug candidates with improved efficacy and novel mechanisms of action.
Furthermore, derivatives of aminophenols are utilized in the development of Schiff bases, which have shown promising antibacterial, antifungal, and DNA binding activities. mdpi.com The versatility of these compounds also extends to their use in the synthesis of copolymer resins with potential applications as ion exchangers and in composite materials. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
81028-94-6 |
|---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2,4-diamino-6-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H |
InChI Key |
KFKLSCXTXRXTCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)N)N.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)N.Cl |
Other CAS No. |
81028-94-6 |
Pictograms |
Irritant |
Related CAS |
81028-94-6 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 2,4 Diamino 6 Methylphenol Dihydrochloride
Established Synthetic Pathways to 2,4-Diamino-6-methylphenol (B95546) Dihydrochloride (B599025)
Mechanistic Insights into Precursor Synthesis and Intermediate Transformations
The synthesis of the precursor, 4,6-dinitro-o-cresol (B1670846), is typically achieved through the nitration of o-cresol (B1677501). This electrophilic aromatic substitution reaction is usually carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol (B47542) ring. The directing effects of the hydroxyl and methyl groups on the o-cresol ring guide the incoming nitro groups to the positions ortho and para to the hydroxyl group.
The core of the synthesis of 2,4-Diamino-6-methylphenol lies in the reduction of the two nitro groups of DNOC. This reduction can proceed through various intermediates. The reaction likely proceeds in a stepwise manner, with one nitro group being reduced first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). The second nitro group then undergoes the same reduction sequence. The general mechanism for the reduction of a nitroaromatic compound is depicted below:
R-NO₂ → R-NO → R-NHOH → R-NH₂
The choice of reducing agent and reaction conditions can influence the rate of these transformations and the potential for side reactions. Common methods for this reduction include catalytic hydrogenation and chemical reduction using metals in acidic media.
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or acetic acid. The catalyst surface provides a site for the adsorption of both the DNOC and hydrogen molecules, facilitating the transfer of hydrogen atoms to the nitro groups.
Chemical Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). In this process, the metal is oxidized while the nitro groups are reduced. The use of hydrochloric acid is particularly advantageous as it not only provides the acidic medium for the reaction but also directly forms the desired dihydrochloride salt of the final product.
Following the reduction, the resulting 2,4-diamino-6-methylphenol is typically isolated as its more stable dihydrochloride salt. This is achieved by ensuring an excess of hydrochloric acid is present in the reaction mixture or by treating the isolated free base with HCl.
Optimization Strategies for Reaction Yield and Purity
Optimizing the synthesis of 2,4-Diamino-6-methylphenol dihydrochloride focuses on maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts. Key parameters that can be adjusted include the choice of reducing agent, catalyst, solvent, temperature, and pressure.
| Parameter | Optimization Strategy | Expected Outcome |
| Reducing Agent/Catalyst | Screening different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and catalyst loading for catalytic hydrogenation. Comparing different metals (e.g., Sn, Fe, Zn) and their particle size for chemical reduction. | Improved reaction rate, higher yield, and better selectivity. |
| Solvent | Using solvents that ensure good solubility of the starting material and are compatible with the reaction conditions (e.g., ethanol, methanol, acetic acid). | Enhanced reaction kinetics and easier product isolation. |
| Temperature | Optimizing the reaction temperature to balance reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to byproduct formation. | Reduced reaction time without compromising purity. |
| Pressure (for Catalytic Hydrogenation) | Increasing the hydrogen pressure can enhance the rate of hydrogenation. | Faster reaction completion. |
| pH (for Chemical Reduction) | Maintaining a strongly acidic environment ensures the efficient reduction by metals and facilitates the direct formation of the hydrochloride salt. | High conversion and simplified workup. |
Table 1: Optimization Strategies for the Synthesis of this compound
Development of Novel and Sustainable Synthetic Approaches for this compound
In line with the principles of green chemistry, modern synthetic efforts are geared towards developing more environmentally friendly and sustainable methods. For the synthesis of this compound, this primarily involves finding greener alternatives for the reduction of DNOC.
One promising area is the use of catalytic transfer hydrogenation . This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, in the presence of a suitable catalyst (e.g., Pd/C). This approach is often safer and requires less specialized equipment than traditional hydrogenation.
Another avenue of exploration is the use of nanocatalysts . Nanoparticles of metals like gold, palladium, or nickel can exhibit significantly higher catalytic activity and selectivity compared to their bulk counterparts, potentially allowing for milder reaction conditions and lower catalyst loadings. sci-hub.se
Furthermore, the development of metal-free reduction systems is a significant goal. Reagents like sodium borohydride (B1222165) in the presence of a catalyst or certain organic reducing agents could offer alternatives to heavy metals. organic-chemistry.org The use of electrochemical reduction also presents a sustainable option, as it uses electrons as the "reagent," minimizing waste. rsc.org
| Approach | Description | Potential Advantages |
| Catalytic Transfer Hydrogenation | Uses a hydrogen donor molecule instead of H₂ gas. | Increased safety, simpler experimental setup. |
| Nanocatalysis | Employs metal nanoparticles as catalysts. | Higher catalytic activity, milder reaction conditions, lower catalyst loading. sci-hub.se |
| Metal-Free Reduction | Utilizes non-metallic reducing agents. | Avoids heavy metal waste. organic-chemistry.org |
| Electrochemical Reduction | Employs an electric current to drive the reduction. | "Clean" reagent (electrons), high selectivity. rsc.org |
Table 2: Novel and Sustainable Synthetic Approaches
Design and Synthesis of Functionalized Analogs and Derivatives of this compound
The presence of three reactive functional groups—two primary amino groups and a phenolic hydroxyl group—makes 2,4-Diamino-6-methylphenol a versatile scaffold for the synthesis of a wide range of functionalized analogs and derivatives.
Strategies for Modifying the Phenolic and Amine Moieties
The selective modification of the phenolic and amine moieties is crucial for creating a diverse library of derivatives.
Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be readily converted into an ether or an ester. O-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net Esterification can be carried out using acid chlorides or anhydrides. The phenolic hydroxyl can also be a site for other transformations, such as the Williamson ether synthesis.
Modification of the Amine Groups: The primary amine groups are nucleophilic and can undergo a variety of reactions.
N-Acylation: Reaction with acid chlorides or anhydrides can form amides. This is a common strategy to introduce a wide range of substituents.
N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is a highly effective method for selective mono- or di-alkylation. umich.edu Direct alkylation with alkyl halides can also be performed, though it may be less selective.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
The relative reactivity of the phenolic hydroxyl and the amino groups can be exploited for selective functionalization. For instance, the amino groups are generally more nucleophilic than the phenolic hydroxyl group under neutral or basic conditions, allowing for selective N-functionalization. Conversely, protection of the amino groups, for example, by forming Schiff bases, allows for selective O-functionalization. researchgate.net
Covalent Modification and Conjugation Techniques
The functional groups on 2,4-Diamino-6-methylphenol can be used to covalently attach it to other molecules, including polymers, surfaces, or biomolecules. This opens up possibilities for creating new materials with specific properties.
Attachment via Amine Groups: The amine groups can be used in standard bioconjugation techniques. For example, they can react with activated esters (like NHS esters) or isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. This is a common method for labeling proteins and other biomolecules.
Attachment via the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be activated for conjugation. For example, it can be used in Mannich-type reactions or other electrophilic aromatic substitution reactions to link to other molecules.
Use of Cross-linking Agents: Bifunctional cross-linking agents can be used to connect 2,4-Diamino-6-methylphenol to other molecules. For example, glutaraldehyde (B144438) can react with the amino groups to form Schiff base linkages, which can then be reduced to form stable secondary amine bonds. nih.gov
These covalent modification and conjugation techniques allow for the incorporation of the 2,4-diamino-6-methylphenol moiety into larger systems, potentially imparting new functions or properties derived from its unique electronic and structural features.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,4 Diamino 6 Methylphenol Dihydrochloride
Fundamental Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of 2,4-Diamino-6-methylphenol (B95546) is dictated by the interplay of its hydroxyl (-OH), amino (-NH2), and methyl (-CH3) substituents on the benzene (B151609) ring. In its free base form, the amino and hydroxyl groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.orgucalgary.ca The lone pairs of electrons on the nitrogen and oxygen atoms increase the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. libretexts.org The methyl group also contributes to this activation, albeit to a lesser extent.
However, as 2,4-Diamino-6-methylphenol dihydrochloride (B599025), the amino groups are protonated to form ammonium (B1175870) (-NH3+) groups. This protonation has a profound effect on the molecule's reactivity. The -NH3+ group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. This is because the positively charged nitrogen atom strongly withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. Therefore, electrophilic substitution on the dihydrochloride salt would be significantly slower and would be directed to the positions meta to the ammonium groups.
In terms of nucleophilicity, the primary amino groups are generally more nucleophilic than the phenolic hydroxyl group. quora.comstackexchange.com This reactivity can be modulated by pH. researchgate.net In a basic medium, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a much stronger nucleophile. Conversely, in the acidic conditions of the dihydrochloride salt, the amino groups are protonated, which drastically reduces their nucleophilicity. The lone pair of electrons on the nitrogen atoms is no longer available to participate in nucleophilic attack. The phenolic oxygen, while less basic than the amino groups, retains some nucleophilic character even in acidic solution.
Table 1: Predicted Influence of Functional Groups on Reactivity
| Functional Group | Influence on Electrophilic Aromatic Substitution (Free Base) | Influence on Electrophilic Aromatic Substitution (Dihydrochloride) | Nucleophilic Character |
| -OH | Activating, ortho, para-directing | Activating, ortho, para-directing | Moderate |
| -NH2 / -NH3+ | Strongly activating, ortho, para-directing | Strongly deactivating, meta-directing | High (as -NH2), Low (as -NH3+) |
| -CH3 | Activating, ortho, para-directing | Activating, ortho, para-directing | Negligible |
Comprehensive Analysis of Oxidation-Reduction Characteristics and Pathways
The oxidation of aminophenols is a complex process that can lead to the formation of colored polymeric materials. chemcess.com The presence of both electron-donating amino and hydroxyl groups makes the aromatic ring highly susceptible to oxidation. The initial step in the oxidation of aminophenols often involves the formation of a quinone-imine intermediate through a two-electron, two-proton process. nih.gov For 2,4-Diamino-6-methylphenol, oxidation would likely initiate at the para-amino group relative to the hydroxyl group, leading to the formation of a quinone-diimine-like species.
These quinone-imine intermediates are highly reactive electrophiles and can undergo further reactions, such as polymerization or reaction with other nucleophiles present in the medium. The oxidation can be initiated by various oxidizing agents, including chemical oxidants, enzymes, or electrochemical methods. ua.esgoogle.com Studies on related aminophenols have shown that the oxidation pathway and the final products are highly dependent on the reaction conditions, such as pH and the nature of the oxidant. researchgate.net
Conversely, 2,4-Diamino-6-methylphenol is itself a product of reduction. It is known to be a metabolite formed by the reduction of 4,6-dinitro-o-cresol (B1670846) (DNOC). nih.gov This reduction involves the conversion of the two nitro groups (-NO2) into amino groups (-NH2). The ability of 2,4-Diamino-6-methylphenol to induce methemoglobinemia is a toxicological manifestation of its oxidation-reduction properties, where it likely acts as a reducing agent to convert Fe3+ in methemoglobin back to Fe2+ in hemoglobin, while being oxidized itself. haz-map.com
Table 2: General Oxidation-Reduction Profile
| Process | Reactant/Product | Key Intermediates/Features |
| Oxidation | 2,4-Diamino-6-methylphenol | Quinone-imine/diimine structures, leading to colored polymers. |
| Reduction | 4,6-Dinitro-o-cresol | Forms 2,4-Diamino-6-methylphenol. |
| Redox Cycling | In biological systems | Implicated in methemoglobinemia. |
Kinetic and Thermodynamic Investigations of Reactions Involving 2,4-Diamino-6-methylphenol Dihydrochloride
Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the published literature. However, the general principles of chemical kinetics and thermodynamics allow for a qualitative understanding of its reactions.
The rates of electrophilic aromatic substitution reactions on the dihydrochloride salt are expected to be significantly lower than on the free base due to the deactivating effect of the protonated amino groups. The activation energy for such reactions would be considerably higher.
The thermodynamics of the acid-base equilibria are crucial for understanding the reactivity of this compound. The pKa values of the two ammonium groups and the phenolic hydroxyl group will determine the speciation of the molecule at a given pH. The protonation of the amino groups is an exothermic process.
Kinetic studies on the auto-oxidation of aminophenols have shown that the reaction rates are highly dependent on pH and temperature. researchgate.net For 2,4-Diamino-6-methylphenol, the rate of oxidation would likely increase with increasing pH as the amino groups are deprotonated, making the molecule more electron-rich and easier to oxidize.
Catalytic Transformations Mediated by or Involving this compound
There is limited information available in the scientific literature regarding the use of this compound as a catalyst or its synthesis via specific catalytic transformations beyond the general reduction of nitroarenes.
The presence of multiple functional groups could theoretically allow for its use as a ligand in transition metal catalysis. The amino and hydroxyl groups could coordinate to a metal center, potentially influencing its catalytic activity. However, no such applications have been reported.
The synthesis of related diaminopyrimidines has been achieved using palladium-catalyzed cross-coupling reactions, but this has not been described for the synthesis of 2,4-Diamino-6-methylphenol itself. nih.gov The primary route for its formation remains the reduction of the corresponding dinitro compound.
In Depth Spectroscopic and Structural Characterization of 2,4 Diamino 6 Methylphenol Dihydrochloride
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 2,4-Diamino-6-methylphenol (B95546) dihydrochloride (B599025), both ¹H and ¹³C NMR spectroscopy provide key insights into its molecular framework. The dihydrochloride salt form means the two amino groups are protonated (-NH₃⁺), which significantly influences the electronic environment and, consequently, the chemical shifts, particularly of the aromatic protons and carbons.
In a typical analysis, the compound would be dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). The acidic protons from the hydroxyl and ammonium (B1175870) groups are exchangeable and may appear as broad signals or exchange with residual water in the solvent.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The spectrum of 2,4-Diamino-6-methylphenol dihydrochloride is expected to show distinct signals for the methyl group, the aromatic protons, and the protons on the heteroatoms.
Based on available data for the closely related 4,6-diamino-o-cresol dihydrochloride in DMSO-d₆, the following proton chemical shifts can be expected. rsc.org The two aromatic protons are in different electronic environments and would not be equivalent, thus appearing as two distinct signals. The methyl group protons would appear as a singlet. The protons of the hydroxyl and two ammonium groups would likely be broad and their chemical shifts can be concentration and temperature-dependent.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~7.37 | Singlet | 1H |
| Aromatic CH | ~7.17 | Singlet | 1H |
| Methyl (CH₃) | ~2.28 | Singlet | 3H |
| Phenolic OH | Variable (broad) | Singlet | 1H |
| Ammonium (NH₃⁺) x 2 | Variable (broad) | Singlet | 6H |
Note: Data is based on similar compounds and should be considered predictive. rsc.org
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the one methyl carbon. The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents. The hydroxyl group is electron-donating, while the protonated amino groups (-NH₃⁺) are electron-withdrawing.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-OH) | 150 - 155 |
| C2 (C-NH₃⁺) | 130 - 135 |
| C3 (CH) | 120 - 125 |
| C4 (C-NH₃⁺) | 135 - 140 |
| C5 (CH) | 115 - 120 |
| C6 (C-CH₃) | 125 - 130 |
| C7 (CH₃) | 15 - 20 |
Note: These are predicted values based on substituent effects and data from related compounds. rsc.orgchemicalbook.com
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. However, if single crystals suitable for X-ray diffraction were obtained, for example by slow evaporation from a suitable solvent, a detailed structural analysis would be possible. nih.gov
A crystallographic study would be expected to reveal:
Molecular Geometry: The precise bond lengths and angles of the phenol (B47542) ring, the methyl, hydroxyl, and protonated amino groups. It would confirm the planarity of the benzene ring and the geometry of the substituents.
Conformation: The orientation of the hydroxyl and ammonium groups relative to the aromatic ring.
Intermolecular Interactions: A network of hydrogen bonds would be expected, involving the chloride anions and the hydrogen bond donors (phenolic -OH and ammonium -NH₃⁺ groups). These interactions would be crucial in dictating the crystal packing. nih.gov
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, as well as the space group, which describes the symmetry of the crystal lattice.
The formation of suitable crystals of small, polar organic salts can sometimes be challenging, but techniques like vapor diffusion or cooling crystallization could be employed. nih.govnih.gov
Advanced Mass Spectrometry for Precise Molecular Weight, Isotopic Fingerprinting, and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular weight of the free base, 2,4-Diamino-6-methylphenol, is 138.17 g/mol . nih.gov The dihydrochloride salt has a molecular weight of 211.09 g/mol . In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion of the free base, [M+H]⁺, would be observed at an m/z of 139.0866. rsc.org
Fragmentation Pattern
Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion would fragment in a predictable manner based on the functional groups present. The fragmentation of aminophenols is known to produce characteristic ions. future4200.com
Expected fragmentation pathways for 2,4-Diamino-6-methylphenol would include:
Loss of small molecules: Initial fragmentation could involve the loss of stable neutral molecules such as carbon monoxide (CO, 28 Da) or hydrogen cyanide (HCN, 27 Da) from the aromatic ring.
Alpha-cleavage: Cleavage of the C-C bond alpha to the amino groups is a common fragmentation pathway for amines. miamioh.edu
Loss of methyl radical: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion to form an [M-15]⁺ ion.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 138 | [C₇H₁₀N₂O]⁺• | Molecular ion (free base) |
| 123 | [C₆H₇N₂O]⁺ | Loss of •CH₃ |
| 110 | [C₆H₈NO]⁺ | Loss of CO from molecular ion |
| 111 | [C₆H₇N₂]⁺ | Loss of HCN from molecular ion |
| 80 | [C₅H₆N]⁺ | Common fragment in aminophenols future4200.com |
Note: These are predicted fragmentation patterns based on general principles and data from related compounds. future4200.comdocbrown.info
Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. The presence of the dihydrochloride salt would influence the N-H stretching and bending vibrations.
Interactive Data Table: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 2800-3200 (broad) | N-H stretch | Ammonium -NH₃⁺ |
| 2920-2980 | C-H stretch | Methyl -CH₃ |
| 1600-1650 | N-H bend | Ammonium -NH₃⁺ |
| 1500-1600 | C=C stretch | Aromatic ring |
| 1450-1480 | C-H bend | Methyl -CH₃ |
| 1300-1400 | C-N stretch | Aromatic amine |
| 1200-1300 | C-O stretch | Phenolic C-O |
| 800-900 | C-H out-of-plane bend | Substituted aromatic |
Note: These are typical wavenumber ranges for the specified functional groups and are based on data from similar compounds. researchgate.netuniversallab.org
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.
Interactive Data Table: Predicted Raman Shifts
| Raman Shift (cm⁻¹) | Vibration | Functional Group |
| ~3050 | Aromatic C-H stretch | Aromatic ring |
| 2920-2980 | Aliphatic C-H stretch | Methyl -CH₃ |
| 1600-1630 | Ring stretching (ν₈ₐ) | Aromatic ring |
| 1170-1190 | C-H in-plane bend (ν₉ₐ) | Aromatic ring |
| ~1000 | Ring breathing mode | Aromatic ring |
Note: These are predicted Raman shifts based on data from related aminophenol and cresol (B1669610) compounds. researchgate.netacs.org
Theoretical and Computational Investigations of 2,4 Diamino 6 Methylphenol Dihydrochloride
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of phenolic and aminic compounds. For molecules like aminophenols, DFT methods such as B3LYP with basis sets like 6-31G(d) or 6-311+G(2d,2p) are commonly used to compute thermodynamic parameters and molecular geometries. researchgate.net These calculations provide insights into the molecule's stability and electronic distribution.
The electronic structure of 2,4-Diamino-6-methylphenol (B95546) is defined by its aromatic ring and the interplay of its electron-donating substituents: two amino (-NH2) groups and a hydroxyl (-OH) group, along with a methyl (-CH3) group. These groups influence the electron density of the benzene (B151609) ring, affecting its reactivity. The protonation of the amino groups to form the dihydrochloride (B599025) salt would significantly alter the electronic landscape by converting the electron-donating amino groups into electron-withdrawing ammonium (B1175870) (-NH3+) groups.
Key reactivity descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For phenolic compounds, these orbitals are critical in understanding their antioxidant activity and role in chemical reactions. Studies on aminophenol derivatives have shown that the positions of the amino and hydroxyl groups significantly influence the HOMO-LUMO gap and other electronic properties like ionization potential and bond dissociation energies (BDE). researchgate.net For instance, the BDE of the phenolic O-H bond is a key parameter in evaluating antioxidant potential.
Table 1: Representative Quantum Chemical Descriptors for a Generic Aminophenol
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -0.5 to 1.0 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.0 to 6.0 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential | 6.5 to 8.0 eV | Energy required to remove an electron. |
| O-H Bond Dissociation Energy | 80 to 90 kcal/mol | Key factor in hydrogen atom transfer mechanisms. |
Note: These values are illustrative and based on general findings for aminophenols; specific values for 2,4-Diamino-6-methylphenol dihydrochloride would require direct calculation.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules over time. For a substituted phenol (B47542) like this compound, MD simulations can reveal how the molecule behaves in a condensed phase, such as in solution.
Simulations on related molecules like p-cresol (B1678582) have been used to study bulk liquid dynamics, including translational and rotational motions. nih.gov These studies often employ classical force fields like OPLS (Optimized Potentials for Liquid Simulations) to model the atomic interactions. nih.govacs.org A key aspect of such simulations is the analysis of hydrogen bonding. The hydroxyl and amino groups of 2,4-Diamino-6-methylphenol are capable of forming strong hydrogen bonds with solvent molecules (like water) and with each other. In the dihydrochloride form, the ammonium groups (-NH3+) would be potent hydrogen bond donors.
MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. nih.govacs.org For example, an RDF for the oxygen of the hydroxyl group and the hydrogen of a water molecule can reveal the structure and strength of solvation shells. These simulations can also predict bulk properties like density and diffusion coefficients. nih.gov
Table 2: Potential Intermolecular Interactions for this compound Investigated by MD
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | -OH, -NH3+ | Water (O), Cl- | Determines solubility and solution structure. |
| Hydrogen Bonding | Water (H) | -OH (O) | Influences solvation and conformational stability. |
| Ionic Interaction | -NH3+ | Cl- | Key interaction for the salt form in the solid state and in solution. |
In Silico Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry provides methods to predict spectroscopic properties, which can be invaluable for identifying and characterizing a compound. DFT calculations are widely used to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.
For instance, computational studies on 2-aminophenol (B121084) have demonstrated that vibrational frequencies can be calculated and compared with experimental data to assign spectral bands. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Such calculations for this compound would predict a unique spectral fingerprint, accounting for the influence of the methyl, hydroxyl, and protonated amino groups on the chemical shifts of the aromatic protons and carbons.
Furthermore, computational methods can be used to explore potential reaction pathways. For example, the oxidation of aminophenols is a process of significant interest. DFT calculations can model the reaction mechanisms, such as the conversion of o-aminophenol to 2-aminophenoxazine-3-one, by identifying transition states and calculating activation energies. rsc.org This can help in understanding the compound's stability and potential degradation products.
Table 3: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Substituted Phenol (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|
| C1 (C-OH) | 150-160 | Strong deshielding by the -OH group. |
| C2 (C-NH3+) | 125-135 | Deshielding by the electron-withdrawing -NH3+ group. |
| C3 (C-H) | 115-125 | Shielding/deshielding depends on the resonance effects of substituents. |
| C4 (C-NH3+) | 120-130 | Deshielding by the electron-withdrawing -NH3+ group. |
| C5 (C-H) | 110-120 | Influenced by ortho and para substituents. |
| C6 (C-CH3) | 130-140 | Substitution by the methyl group. |
Note: These are estimated ranges. Actual values would depend on the specific electronic environment and require precise calculation.
Computational Studies on Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For phenolic compounds, QSAR models have been extensively developed to predict activities such as antioxidant potential and antibacterial effects. frontiersin.orgnih.gov
A QSAR study on this compound would involve calculating a set of molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov These calculated descriptors for a series of related molecules would then be statistically correlated with experimentally measured biological activity.
For phenolic antioxidants, QSAR studies have shown that properties like the O-H bond dissociation enthalpy, ionization potential, and the number and position of hydroxyl groups are critical for activity. nih.govimist.ma In the context of antibacterial activity, descriptors related to lipophilicity (LogP) and molecular shape are often important. frontiersin.org A QSAR model could predict the potential biological activities of this compound and guide the design of new derivatives with enhanced properties. For example, a model might suggest how modifying the substituents could improve a specific biological effect. aps.org
Table 4: Common Molecular Descriptors Used in QSAR of Phenolic Compounds
| Descriptor Class | Example Descriptors | Relevance to Activity |
|---|---|---|
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Relate to reaction mechanisms like electron transfer. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the site of action. |
| Topological | Molecular Connectivity Indices, Wiener Index | Describe molecular size, shape, and branching. |
| Quantum Chemical | Bond Dissociation Energy (BDE), Ionization Potential (IP) | Crucial for predicting antioxidant activity (radical scavenging). |
Applications of 2,4 Diamino 6 Methylphenol Dihydrochloride in Advanced Chemical and Materials Science Research
Role in Polymer Synthesis and the Development of Functional Polymeric Materials
The presence of two primary amine groups and a phenolic hydroxyl group on 2,4-Diamino-6-methylphenol (B95546) dihydrochloride (B599025) makes it a versatile building block for polymer synthesis. These functional groups offer multiple pathways for polymerization, leading to the creation of a diverse range of functional polymeric materials.
Utilization as a Monomer or Cross-linking Agent
As a diamine, 2,4-Diamino-6-methylphenol can act as a monomer in condensation polymerization reactions. For instance, it can be reacted with dicarboxylic acids or their derivatives (such as diacid chlorides) to form polyamides. The incorporation of the methyl and hydroxyl groups onto the polymer backbone would impart specific properties to the resulting polyamide, such as altered solubility, thermal stability, and potential for post-polymerization modification.
The general reaction for the formation of a polyamide from a diamine and a diacid chloride is as follows:
n H₂N-R-NH₂ + n ClOC-R'-COCl → [-HN-R-NH-OC-R'-CO-]ₙ + 2n HCl
In the case of 2,4-Diamino-6-methylphenol, the resulting polyamide would feature a pendant hydroxyl group, which could enhance hydrophilicity and provide a site for further chemical reactions.
Furthermore, the trifunctional nature of this compound (two amines and one phenol) allows it to act as a potent cross-linking agent. In polymer systems containing reactive groups such as epoxides or isocyanates, the amine and hydroxyl groups can participate in addition reactions, leading to the formation of a three-dimensional network structure. This cross-linking can significantly enhance the mechanical strength, thermal resistance, and chemical stability of the polymer. The degree of cross-linking, and thus the final properties of the thermoset, could be controlled by the concentration of the 2,4-Diamino-6-methylphenol dihydrochloride used.
| Polymer Type | Potential Co-monomer | Expected Key Property Enhancement | Potential Application Area |
|---|---|---|---|
| Polyamide | Terephthaloyl chloride | Increased thermal stability, potential for hydrogen bonding | High-performance fibers, engineering plastics |
| Epoxy Resin (as cross-linker) | Bisphenol A diglycidyl ether | Improved mechanical strength and chemical resistance | Adhesives, coatings, composites |
| Polyurethane (as chain extender/cross-linker) | Methylene diphenyl diisocyanate (MDI) | Enhanced hardness and thermal properties | Foams, elastomers, coatings |
Incorporation into Opto-electronic or Conductive Polymers
The synthesis of poly(aminophenol)s has been explored for their potential as conductive materials. derpharmachemica.com The polymerization of aminophenols can lead to polymers with extended π-conjugated systems, which are essential for electrical conductivity. The electrochemical polymerization of aminophenol derivatives can produce films with tunable electronic properties. oatext.com While specific data for 2,4-Diamino-6-methylphenol is not available, it is plausible that it could be electropolymerized to form a conductive polymer. The resulting polymer structure would likely be complex, with the potential for both N-H and O-H groups to participate in the electronic structure.
The incorporation of such a monomer into a polymer backbone could lead to materials with interesting opto-electronic properties. The phenolic hydroxyl group, in particular, can influence the polymer's interaction with light and its electronic energy levels.
Contributions to Dye Chemistry and Pigment Science
The aromatic diamine structure of 2,4-Diamino-6-methylphenol is a common feature in many chromophores. The amino groups act as powerful electron-donating groups (auxochromes), which can be used to tune the color and properties of dye molecules.
Design and Synthesis of Novel Chromophores and Fluorescent Probes
2,4-Diamino-6-methylphenol can serve as a precursor for the synthesis of various classes of dyes, including azo dyes and triphenylmethane (B1682552) dyes. For instance, diazotization of one or both of the amino groups followed by coupling with a suitable coupling agent would yield azo dyes with potentially unique colors and properties.
Moreover, the aminophenol scaffold is a key component in many fluorescent probes. nih.gov The fluorescence properties of these probes are often sensitive to the local environment, such as pH or the presence of specific ions. By chemically modifying the amino or hydroxyl groups of 2,4-Diamino-6-methylphenol, it is conceivable to design novel fluorescent probes. For example, reaction with a fluorophore containing a reactive group could lead to a new probe with tailored excitation and emission wavelengths. The synthesis of fluorescent nucleoside analogs often involves the modification of heterocyclic bases, a strategy that could be adapted for aminophenol derivatives. acs.org
| Derivative Type | Potential Synthetic Route | Expected Property | Potential Application |
|---|---|---|---|
| Azo Dye | Diazotization and coupling | Strong absorption in the visible spectrum | Textile dyeing, printing inks |
| Fluorescent Probe | Condensation with a fluorophore | Environment-sensitive fluorescence | Sensing, bio-imaging |
| Schiff Base Complex | Condensation with an aldehyde | Coordination with metal ions, potential for color change | Metal ion detection |
Development of Photo-responsive Materials
Photo-responsive materials are capable of changing their properties upon exposure to light. This can be achieved by incorporating photo-isomerizable or photo-dimerizable groups into a material. The amino and hydroxyl groups of 2,4-Diamino-6-methylphenol provide handles for the attachment of such photo-responsive moieties. For example, azobenzene (B91143) derivatives, which undergo a reversible trans-cis isomerization upon irradiation with UV-Vis light, could be attached to the phenol (B47542) or amine groups. Incorporating these modified monomers into a polymer would result in a photo-responsive material where light could be used to control properties such as shape, solubility, or wettability. The development of photo-responsive peptide materials often utilizes the introduction of photochromic molecules. researchgate.net
Development of Chemical Sensors and Biosensors
The electron-rich aromatic ring and the reactive functional groups of 2,4-Diamino-6-methylphenol make it a promising candidate for the development of chemical sensors and biosensors. Phenolic compounds are known to be electrochemically active and can be detected using various electrochemical techniques. nih.govscirp.org
Electrochemical sensors based on the oxidation of phenolic compounds on modified electrodes have been widely reported. A sensor for 2,4-dinitrophenol (B41442), a related compound, has been developed using nanomaterials. mdpi.com It is plausible that an electrode modified with a polymer derived from 2,4-Diamino-6-methylphenol or with the monomer itself could be used for the sensitive detection of various analytes. The sensor's response could be based on changes in current, potential, or impedance upon interaction with the target analyte.
In the realm of biosensors, the amino and hydroxyl groups can be used to immobilize biomolecules such as enzymes or antibodies onto a transducer surface. For example, the enzyme tyrosinase, which catalyzes the oxidation of phenols, could be immobilized on a surface functionalized with 2,4-Diamino-6-methylphenol to create a biosensor for phenolic pollutants. nih.gov The development of biosensors for phenolic compounds is an active area of research. mdpi.com
Application as a Redox Mediator in Electrochemical Research
In the realm of advanced chemical and materials science, the quest for efficient and stable redox mediators is paramount for the development of sensitive and reliable electrochemical sensors and other electrocatalytic systems. Redox mediators are small molecules that can shuttle electrons between an electrode surface and a target analyte, facilitating electrochemical reactions that might otherwise be slow or require a large overpotential. nih.govvanderbilt.eduacs.org The structural characteristics of this compound, featuring both hydroxyl and amino functional groups on an aromatic ring, suggest its potential utility as a redox-active compound in electrochemical research.
The electrochemical behavior of aminophenols, the class of compounds to which this compound belongs, has been a subject of scientific inquiry. capes.gov.brustc.edu.cnnih.gov Generally, aminophenols can undergo oxidation at either the amino or hydroxyl group, a process that is often pH-dependent. ustc.edu.cn The relative positions of these functional groups significantly influence the electrochemical properties and the nature of the oxidation products. capes.gov.br For instance, the electrochemical oxidation of ortho-aminophenols can lead to the formation of phenoxazine-type structures through a polymerization process on the electrode surface. core.ac.uk Conversely, para-aminophenol has been noted for its promising electrochemical properties, including a low oxidation potential, which makes it an attractive candidate for assay design. mdpi.com However, the oxidation of p-aminophenol can also result in the formation of polymeric films, which may lead to electrode fouling. nih.gov
The presence of two amino groups and a hydroxyl group in 2,4-Diamino-6-methylphenol suggests a complex and potentially rich redox chemistry. It is plausible that this compound can be electrochemically oxidized in a stepwise manner. The initial oxidation step would likely involve the formation of a radical cation. ustc.edu.cn Subsequent chemical reactions and further electron transfer steps could lead to the formation of quinone-imine or di-imine species. The methyl group at the 6-position may influence the redox potential and the stability of the resulting oxidized species through inductive and steric effects.
The function of a redox mediator in an electrochemical system, such as a biosensor, is to facilitate electron transfer. nih.gov In a typical scenario, the mediator in its oxidized form reacts with a reduced biological component (e.g., an enzyme that has been reduced by its substrate), becoming reduced in the process. The reduced form of the mediator then diffuses to the electrode surface where it is re-oxidized, generating a measurable electrical current. acs.org The magnitude of this current is proportional to the concentration of the analyte, forming the basis of the sensing mechanism. The efficiency of this process is governed by several factors, including the formal potential of the mediator, the rate of the self-exchange electron transfer, and the stability of both the oxidized and reduced forms of the mediator.
While specific experimental data on the application of this compound as a redox mediator is not extensively documented in publicly available literature, its structural analogy to other redox-active aminophenols provides a strong basis for its investigation in this capacity. Research into its electrochemical properties would be a critical first step in evaluating its potential.
Detailed Research Findings
To understand the potential of this compound as a redox mediator, it is instructive to examine the electrochemical data of a related, well-studied compound, p-aminophenol (PAP). The electrochemical behavior of PAP provides insights into the types of redox transformations that a diaminophenol derivative might undergo.
Studies on p-aminophenol have shown that it can be electrochemically oxidized at relatively low potentials. mdpi.com The process typically involves the transfer of two electrons and two protons to form p-quinoneimine. This reaction is often quasi-reversible and can be influenced by the pH of the electrolyte solution and the nature of the electrode material.
The following interactive table summarizes key electrochemical parameters that are critical for the evaluation of a compound as a redox mediator, with illustrative data for p-aminophenol at different pH values on a screen-printed electrode. This data serves as a proxy to hypothesize the expected parameters for this compound.
Data for p-aminophenol is illustrative and sourced from a study on its electrochemical behavior. mdpi.com The exact values for this compound would need to be determined experimentally.
For this compound, one would anticipate that the additional amino group and the methyl substituent would modulate the redox potentials observed for p-aminophenol. The electron-donating nature of the amino and methyl groups would likely lower the oxidation potential, which could be advantageous for certain applications. However, the presence of multiple reactive sites might also increase the propensity for polymerization or other side reactions, potentially affecting the stability and reproducibility of an electrochemical sensor based on this mediator. nih.gov Future research should focus on detailed cyclic voltammetry and spectroelectrochemical studies of this compound to elucidate its precise redox mechanism and to evaluate its stability and efficiency as a redox mediator in various electrochemical systems.
Development of Advanced Analytical Methodologies for 2,4 Diamino 6 Methylphenol Dihydrochloride
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatography is a cornerstone of analytical chemistry, providing high-resolution separation of complex mixtures. For a polar, ionizable compound like 2,4-Diamino-6-methylphenol (B95546) Dihydrochloride (B599025), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), typically following derivatization, are powerful analytical tools.
HPLC is the preeminent technique for the analysis of non-volatile and thermally sensitive compounds like aminophenols. The development of an effective HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
Reverse-phase (RP) HPLC is a commonly employed mode for separating aminophenol isomers and related compounds. A method for the closely related 2,4-Diaminophenol (B1205310) dihydrochloride utilizes a simple mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid on a specialized reverse-phase column with low silanol activity. For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are substituted for phosphoric acid.
Method development for similar aromatic amines, such as 2-amino-5-nitrophenol, has demonstrated excellent linearity (r² > 0.999), accuracy (93.1–110.2%), and precision (1.1–8.1%), validating the suitability of HPLC for quantitative analysis in various matrices. technologynetworks.com In the analysis of other diamino-aromatic compounds, hydrophilic interaction liquid chromatography (HILIC) or the use of specialized C18 columns designed for polar analytes can also provide effective retention and separation. For instance, a method for 2,4-diamino-6-hydroxypyrimidine uses a hydrophilic C18 column with a potassium dihydrogen phosphate buffer and methanol gradient, which could be adapted for 2,4-Diamino-6-methylphenol Dihydrochloride. sciex.com UV detection is standard, with detection wavelengths typically set between 200 nm and 280 nm, depending on the chromophoric properties of the analyte and potential impurities. sciex.comnih.gov
Table 1: Illustrative HPLC Method Parameters for Aminophenol Analysis
| Parameter | Condition 1 (Reverse-Phase) | Condition 2 (Hydrophilic C18) |
|---|---|---|
| Stationary Phase | Newcrom R1 or equivalent C18 | YMC-Pack ODS-AQ or equivalent |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | 20mM Potassium Dihydrogen Phosphate (KH₂PO₄) |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol (MeOH) |
| Elution Mode | Isocratic or Gradient | Gradient |
| Flow Rate | 0.7 - 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient to 45 °C | 45 °C |
| Detection | UV Absorbance at 210 nm or 274 nm | UV Absorbance at 200 nm and 210 nm |
Gas chromatography is a high-resolution separation technique best suited for volatile and thermally stable compounds. Direct analysis of aminophenols like this compound is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is typically required to convert the polar amino (-NH₂) and hydroxyl (-OH) groups into less polar, more volatile functional groups.
A common derivatization strategy involves a two-step procedure where the amine and phenol (B47542) groups are first acetylated using acetic anhydride, followed by a reaction with trifluoroacetic anhydride (TFAA). nih.govakjournals.com This process yields N,O-trifluoroacetylated derivatives that exhibit excellent chromatographic properties and can be detected with high sensitivity using an electron capture detector (ECD). nih.govakjournals.com Other derivatization approaches for similar compounds include sequential alkylation, where the phenolic group is reacted with an alkyl iodide (e.g., heptyl iodide) and the amine/amide group is derivatized on-column with an agent like trimethylanilinium hydroxide. researchgate.net
In some cases, modern GC-MS methods with highly inert systems allow for the direct analysis of compounds like 4-aminophenol (B1666318) without derivatization, offering a simpler and faster workflow. nih.gov The choice of column is also critical, with fused-silica capillary columns such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5) being widely used. wikipedia.org
Table 2: Common Derivatization Strategies and GC Conditions for Aminophenol Analysis
| Parameter | Method 1 (Dual Derivatization) | Method 2 (Direct Injection) |
|---|---|---|
| Derivatization Agents | 1. Acetic Anhydride 2. Trifluoroacetic Anhydride (TFAA) | None |
| Analyte Form | N,O-trifluoroacetylated derivative | Underivatized |
| Column | 3% OV-17 packed or Capillary | HP-5 (10 m x 0.53 mm x 2.65 µm) or Rtx-624 |
| Carrier Gas | Helium or Nitrogen | Helium or Nitrogen |
| Inlet Temperature | ~250-280 °C | 250 °C |
| Oven Program | Isothermal (e.g., 155 °C) or Gradient | Initial 70°C, ramp to 150°C |
| Detector | Flame Ionization (FID) or Electron Capture (ECD) | Mass Spectrometry (MS) or FID |
Electrophoretic Methods for Separation and Characterization in Complex Matrices
Capillary electrophoresis (CE) offers a powerful alternative to chromatography, providing high-efficiency separations based on the differential migration of analytes in an electric field. nih.govcreative-proteomics.com For a compound like this compound, which is charged in solution, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode.
In CZE, separation is based on the charge-to-size ratio of the analytes. nih.gov The development of a CZE method involves optimizing the background electrolyte (BGE) pH, concentration, and the applied voltage. For aromatic amines, acidic buffers (pH < 2.0) can be used to ensure the analytes are protonated (positively charged) and to minimize electroosmotic flow (EOF), allowing for separation based primarily on electrophoretic mobility. akjournals.com Conversely, alkaline buffers (e.g., borate buffer at pH 9.5) can also be used, where a strong EOF allows for the rapid analysis of both cations and anions. wikipedia.org
Another relevant technique is Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography. nih.gov MEKC is capable of separating both charged and neutral molecules by adding a surfactant, such as sodium dodecyl sulfate (SDS), to the BGE at a concentration above its critical micelle concentration. nih.gov Analytes partition between the aqueous BGE and the hydrophobic interior of the micelles, adding a chromatographic separation mechanism to the electrophoretic migration. nih.gov This technique has been successfully applied to the separation of various phenolic compounds. nih.gov
Table 3: Typical Capillary Electrophoresis Parameters for Aromatic Amine/Phenol Separation
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
|---|---|---|
| Capillary | Fused-silica (e.g., 57 cm length) | Fused-silica |
| Background Electrolyte (BGE) | 40 mM NaH₂PO₄ (pH 1.7) or 50 mM Borate (pH 9.5) | 150 mM Boric Acid (pH 8.5) with 50 mM SDS |
| Organic Modifier | None | 5% Methanol |
| Separation Voltage | 18-25 kV | ~20 kV |
| Injection | Hydrodynamic or Electrokinetic | Hydrodynamic |
| Detection | UV Absorbance or Amperometric | UV Absorbance |
Spectrophotometric and Fluorometric Assay Development for Trace Detection
Spectrophotometric and fluorometric methods offer high sensitivity and are well-suited for the rapid quantification of analytes at trace levels, particularly when a chromatographic setup is not required.
Fluorometric assays are especially noted for their low detection limits. While direct fluorescence of this compound may be limited, assays can be developed by reacting the compound with a fluorogenic reagent to produce a highly fluorescent product. For example, methods for other aminophenols, such as 4-aminophenol, have been developed and validated, demonstrating their utility for quantifying low levels of these compounds in various samples. wikipedia.org Such methods are valued for their linearity, precision, and accuracy. wikipedia.org Novel fluorometric sensors based on cerium-doped carbon dots have also been developed to differentiate between aminophenol isomers by catalyzing their oxidation, leading to distinct fluorescence responses with detection limits in the nanomolar range (e.g., 0.033 µM).
UV-Visible spectrophotometry is a simpler technique but is often less specific than fluorometry or chromatography, as many aromatic compounds absorb light in the same region of the UV spectrum. It is most useful for quantifying the pure substance or for samples where interfering substances are known to be absent.
Table 4: Performance Characteristics of a Fluorometric Assay for Aminophenol
| Parameter | Reported Value/Characteristic |
|---|---|
| Principle | Oxidation catalyzed by Ce-doped carbon dots |
| Analyte | o-aminophenol / m-aminophenol |
| Detection Limit (LOD) | 0.033 µM |
| Key Advantage | High sensitivity and selectivity for isomers |
| Application | Monitoring trace levels in environmental samples |
Electrochemical Analytical Methods for Detection and Quantification
Electrochemical methods provide an excellent platform for the sensitive and selective detection of electroactive compounds like this compound. The phenolic hydroxyl and aromatic amino groups are readily oxidizable, making the compound a prime candidate for analysis by techniques such as voltammetry.
The development of these methods often focuses on the modification of working electrodes to enhance sensitivity and reduce the overpotential required for oxidation. For the structurally similar compound 2,4-diaminotoluene, an innovative sensor was created using a glassy carbon electrode (GCE) modified with electrochemically reduced graphene oxide and carboxylic single-walled carbon nanotubes (ErGO-CSWCNTs). nih.gov This modified electrode exhibited a strong electrochemical response to the analyte. nih.gov
Such sensors are characterized by their linear response range and limit of detection (LOD). The ErGO-CSWCNTs/GCE platform demonstrated a wide linear range from 4.0 x 10⁻⁷ mol L⁻¹ to 8.5 x 10⁻⁵ mol L⁻¹ and achieved a very low detection limit of 8.0 x 10⁻⁸ mol L⁻¹. nih.gov The method also showed high selectivity and stability, proving its applicability for determining the analyte in complex samples. nih.gov Similar strategies, perhaps employing different nanomaterials like vanadium selenide/reduced graphene oxide nanocomposites, could be adapted for the robust detection of this compound.
Table 5: Characteristics of an Electrochemical Sensor for a Diamino-Aromatic Analyte
| Parameter | Performance Metric |
|---|---|
| Analyte | 2,4-Diaminotoluene (structural analog) |
| Electrode | ErGO-CSWCNTs modified Glassy Carbon Electrode (GCE) |
| Analytical Technique | Voltammetry |
| Linear Range | 0.4 µM to 85 µM |
| Limit of Detection (LOD) | 0.08 µM |
| Key Features | Good selectivity, stability, and reproducibility |
Chemical Stability and Degradation Pathways of 2,4 Diamino 6 Methylphenol Dihydrochloride
Photolytic Stability and Mechanisms of Photo-degradation
In studies on other aminophenols, such as 2-aminophenol (B121084) and 4-aminophenol (B1666318), visible light irradiation in the presence of a photocatalyst has been shown to lead to complete degradation. derpharmachemica.comresearchgate.netresearchgate.net The addition of an external oxidant like hydrogen peroxide can enhance the rate of this degradation. derpharmachemica.comresearchgate.net The degradation process is facilitated by the formation of free radicals, which leads to the disintegration of the molecular structure. researchgate.net For substituted phenols, photodegradation can proceed through pathways involving the formation of intermediate radicals and subsequent oxidation products.
Table 1: Postulated Photolytic Degradation Mechanisms for Aminophenol Structures
| Mechanism | Description | Potential Intermediates/Products |
| Direct Photolysis | Absorption of UV or visible light leading to bond cleavage. | Phenoxy radicals, amino radicals, fragmented smaller molecules. |
| Photosensitized Oxidation | In the presence of a sensitizer, energy transfer creates reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that attack the aminophenol ring. | Hydroxylated derivatives, quinone-imines, ring-opened products. |
| Photocatalysis | Degradation on the surface of a semiconductor catalyst (e.g., BiVO4, Cu2O) under irradiation. | Mineralization to CO2, H2O, and inorganic acids. derpharmachemica.comresearchgate.net |
Hydrolytic Stability under Various pH Regimes and Temperature Conditions
The hydrolytic stability of 2,4-diamino-6-methylphenol (B95546) dihydrochloride (B599025) is expected to be significantly dependent on the pH and temperature of the aqueous solution. Generally, the hydrolysis rate of organic compounds can be influenced by acid-base catalysis. rsc.org For aminophenol derivatives, the hydrolysis reaction rate is strongly dependent on the molecular structure and the pH of the solution. researchgate.net
In acidic pH ranges, the amino groups of 2,4-diamino-6-methylphenol will be protonated, which can influence the electron density of the aromatic ring and its susceptibility to hydrolytic attack. In neutral to alkaline conditions, the phenolic hydroxyl group can be deprotonated, which may also alter the reaction pathways. The rate of hydrolysis reactions is generally accelerated at higher temperatures. Studies on other compounds have shown that reaction rates can be expressed as a combination of alkaline, neutral, and acid-catalyzed contributions. rsc.org
Table 2: Expected Influence of pH and Temperature on Hydrolytic Stability
| Condition | Expected Effect on Stability | Rationale |
| Low pH (Acidic) | Potentially increased stability of the amino groups due to protonation. However, acid-catalyzed hydrolysis of the aromatic system may occur under harsh conditions. | Protonation of amino groups reduces their nucleophilicity. |
| Neutral pH | Generally stable, but slow oxidation may occur if oxygen is present. | The compound exists as the dihydrochloride salt. |
| High pH (Alkaline) | Likely less stable. Deprotonation of the phenolic hydroxyl group can increase susceptibility to oxidation. | Formation of the phenolate ion increases electron density in the ring, making it more reactive towards electrophiles and oxidants. |
| Elevated Temperature | Decreased stability. | Increased reaction rates for hydrolysis and other degradation pathways. |
Oxidative Stability and Identification of Oxidation Products
Substituted phenols and aromatic amines are generally susceptible to oxidation. The oxidation of aminophenols can be complex, leading to a variety of products, including radicals, quinone-imines, and polymeric materials. The oxidation of p-aminophenol, for instance, is known to proceed via a one-electron oxidation to form a p-aminophenoxy free radical. nih.gov This radical can then undergo further reactions to form polymeric products and indophenol. nih.gov
The electrochemical oxidation of aminophenol isomers (ortho, meta, and para) shows different pathways. For example, p-aminophenol can undergo hydrolysis to form hydroquinone/p-benzoquinone, with further oxidation leading to CO2. ua.es The oxidation of m-aminophenol can produce a blocking polymeric film on electrode surfaces, while o-aminophenol oxidation can lead to the formation of phenoxazine units. ua.es The oxidation of diaminophenols has also been a subject of study, indicating their reactivity towards oxidizing agents. acs.org
Common oxidation products for aminophenols include quinones and quinone-imines. For p-aminophenol, oxidation can yield N,N'-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine. rsc.org The rate-controlling steps for this type of reaction are often pH-dependent. rsc.org
Table 3: Potential Oxidative Degradation Products of 2,4-Diamino-6-methylphenol
| Product Class | Specific Example Structure (Postulated) | Formation Pathway |
| Quinone-imines | 6-Amino-2-methyl-1,4-benzoquinone-4-imine | Oxidation of one amino group and the hydroxyl group. |
| Benzoquinones | 2-Methyl-1,4-benzoquinone | Further oxidation and loss of amino groups. |
| Polymeric Materials | Oligomers and polymers formed through radical coupling. | Radical-mediated polymerization of the parent molecule or its initial oxidation products. |
| Ring-Opened Products | Aliphatic acids and smaller molecules. | Extensive oxidation leading to cleavage of the aromatic ring. |
Thermal Decomposition Pathways and Analysis of Degradation Products
The thermal decomposition of substituted phenols typically involves a series of complex reactions. acs.orgnasa.gov Studies on various substituted phenols in the absence of oxygen have shown that phenol (B47542) is often a major decomposition product. acs.org The reactivity and decomposition pathways are influenced by the nature and position of the substituents on the phenol ring. For instance, ortho-substituted phenols have been observed to react more rapidly than their meta and para isomers. acs.org
For phenolic polymers, thermal decomposition (pyrolysis) results in the formation of a carbon char along with a range of volatile products. nasa.gov These volatile products can include water, methane, and various phenolic derivatives. nasa.gov The thermal degradation of phenolic resins has been shown to occur in stages, with initial decomposition of less stable groups followed by the release of phenol and its derivatives at higher temperatures. emerald.com
Given the structure of 2,4-diamino-6-methylphenol, thermal decomposition is likely to involve the cleavage of C-N and C-O bonds, as well as modifications to the aromatic ring. The presence of the methyl group may lead to the formation of cresol-like degradation products.
Table 4: Anticipated Thermal Decomposition Products of 2,4-Diamino-6-methylphenol Dihydrochloride
| Temperature Range | Expected Decomposition Events | Potential Products |
| Low Temperature (< 250°C) | Loss of water and hydrogen chloride. Initial cross-linking or polymerization. | Water, HCl, Dimers/Oligomers. |
| Medium Temperature (250°C - 500°C) | Cleavage of substituent groups (amino, methyl). | Ammonia, methane, cresols, aniline derivatives. |
| High Temperature (> 500°C) | Fragmentation of the aromatic ring. Char formation. | Phenol, benzene (B151609), various hydrocarbons, nitrogen-containing gases, carbon char. |
Molecular Interactions of 2,4 Diamino 6 Methylphenol Dihydrochloride in Fundamental Biochemical Systems in Vitro and Mechanistic Perspectives
Investigation of Enzyme-Ligand Interactions and Modulatory Effects
Analysis of Protein Binding and Conformational Alterations
While not explicitly detailing the binding to a wide array of proteins, the primary interaction documented for the non-salt form, 2,4-diamino-6-methylphenol (B95546), is with hemoglobin. This interaction is a critical aspect of its toxicological profile.
Studies on the metabolites of dinitrophenols, such as 2,4-diamino-6-methylphenol, indicate they are potent inducers of methemoglobin formation. nih.gov This process involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the protein incapable of binding and transporting oxygen. This transformation inherently represents a significant conformational and functional alteration of the hemoglobin molecule. In vitro studies have demonstrated that diamino metabolites of DNOC can induce methemoglobin formation at a concentration of 5 x 10⁻⁴ M. nih.gov
The table below summarizes the observed interaction with hemoglobin.
| Interacting Protein | Observed Effect | Mechanism | Resulting Alteration |
| Hemoglobin | Methemoglobinemia | Oxidation of Fe²⁺ to Fe³⁺ | Loss of oxygen transport capability |
Interaction with Cell-Free Extracts and Isolated Biomolecules
The most prominent interaction reported in cell-free systems involves the use of rat cecal incubates to study the metabolism of dinitrophenols. In these systems, dinitrophenols and their monoamino derivatives are reduced to their corresponding diamino metabolites, including 2,4-diamino-6-methylphenol. nih.gov This demonstrates the compound's formation by microbial or cellular enzymes present in such extracts.
Furthermore, experiments using isolated red blood cells or their components have been instrumental in confirming that diamino metabolites are the direct agents responsible for methemoglobin formation, a key toxic effect of dinitrophenol poisoning. nih.gov
Mechanistic Studies of Receptor-Ligand Binding Kinetics and Thermodynamics
There is no available information in the searched literature concerning the mechanistic studies of receptor-ligand binding kinetics and thermodynamics for 2,4-diamino-6-methylphenol dihydrochloride (B599025). Research into its affinity for specific cellular receptors, association and dissociation rate constants, and the thermodynamic drivers of binding has not been published.
Emerging Research Directions and Future Prospects for 2,4 Diamino 6 Methylphenol Dihydrochloride
Exploration of Undiscovered Reactivity and Novel Catalytic Applications
The unique arrangement of amino and hydroxyl functional groups on the aromatic ring of 2,4-Diamino-6-methylphenol (B95546) suggests a rich and largely unexplored reactive potential. Aminophenols are known to be chemically versatile, capable of participating in reactions involving both the aromatic amino group and the phenolic hydroxyl moiety, as well as substitutions on the benzene (B151609) ring. chemcess.com
The presence of two amino groups and a hydroxyl group makes 2,4-Diamino-6-methylphenol an interesting candidate for various chemical transformations. The ortho and para isomers of aminophenol are particularly susceptible to oxidation, which can lead to the formation of colorful polymeric quinoid structures. chemcess.com The close proximity of the functional groups could also facilitate unique cyclization and condensation reactions. chemcess.com For instance, the reaction of aminophenol isomers with formaldehyde (B43269) and hydrogen sulfide (B99878) has been shown to produce dithiazine derivatives, indicating a potential for this compound to form complex heterocyclic structures. researchgate.net
Furthermore, the prooxidant properties of aminophenols, particularly their ability to reduce copper ions and generate reactive oxygen species, open avenues for their application in controlled oxidation reactions. nih.gov This reactivity could be harnessed for novel catalytic cycles. Research into substituted phenols has revealed their potential as recyclable organophotoredox catalysts for reactions like iodosulfonylation of olefins. acs.org Electrostatically tuned phenols have also been demonstrated as effective organocatalysts for transfer hydrogenation. rsc.org These findings suggest that 2,4-Diamino-6-methylphenol and its derivatives could be developed into a new class of catalysts.
Table 1: Potential Reactions and Catalytic Applications
| Reaction Type | Potential Application of 2,4-Diamino-6-methylphenol dihydrochloride (B599025) | Basis from Analogous Compounds |
|---|---|---|
| Oxidation | Formation of novel dyes and pigments. | Oxidation of aminophenols leads to colored quinoid structures. chemcess.com |
| Cyclization | Synthesis of heterocyclic compounds with potential biological activity. | 2-Aminophenol (B121084) undergoes various cyclization reactions. chemcess.com |
| Condensation | Creation of complex molecules like dithiazines. | Reactions of aminophenols with formaldehyde and hydrogen sulfide. researchgate.net |
| Organocatalysis | Development of metal-free catalysts for green chemistry applications. | Substituted phenols used as organophotoredox and transfer hydrogenation catalysts. acs.orgrsc.org |
Integration into Green Chemistry and Sustainable Synthetic Processes
The principles of green chemistry emphasize the use of sustainable and environmentally benign chemical processes. The synthesis of aminophenols from renewable resources is an area of active research. For example, methods are being developed for the synthesis of 4-aminophenol (B1666318) from hydroquinone, which can be derived from lignocellulosic biomass. digitellinc.com This shift away from traditional, more hazardous synthetic routes involving nitration of benzene highlights a greener future for aminophenol production. digitellinc.com
One of the key aspects of green chemistry is the use of efficient and recyclable catalysts. The development of p-aminophenol production from nitrobenzene (B124822) using a Pt/Al2O3 catalyst in supercritical CO2 and water is a significant step forward, as it avoids the use of strong acid catalysts. researchgate.net Similarly, the synthesis of p-aminophenol using a nano-nickel catalyst on a natural aragonite support demonstrates a move towards more sustainable catalytic systems. tandfonline.com These advancements in the green synthesis of related aminophenols suggest that similar sustainable pathways could be developed for 2,4-Diamino-6-methylphenol.
The potential for this compound to be used in one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further enhances its green chemistry credentials by reducing solvent waste and energy consumption. digitellinc.comrsc.org
Development of Advanced Functional Materials with Tailored Properties
The structure of 2,4-Diamino-6-methylphenol, with its multiple reactive sites, makes it a promising monomer for the synthesis of advanced functional materials. Polyphenols are recognized for their ability to form a variety of materials, including particles, films, and gels, due to their intrinsic properties like metal chelation, hydrogen bonding, and polymerization capabilities. researchgate.net
One of the most exciting prospects is the polymerization of aminophenols to create conductive polymers. For instance, solid-state aminophenol can be polymerized into a polyaminophenol film using a dielectric barrier discharge plasma, offering a simple and solvent-free method for preparing conductive materials. mdpi.com These conductive polymers have potential applications in energy storage devices, smart windows, and biosensors. mdpi.com
Furthermore, the amino and hydroxyl groups can serve as points for further functionalization, allowing for the creation of polymers with tailored properties. Amino acids, which share functional group similarities with aminophenols, are being explored as sustainable sources for designing functional polymers for biomedical applications due to their biocompatibility and the versatility of their reactive groups. nih.gov The synthesis of polymers with primary amino end groups is a key area of research, enabling the creation of block copolymers with unique properties. researchgate.net Glycidylamine epoxy resins, formed from the reaction of aromatic amines with epichlorohydrin, are another class of high-performance materials used in aerospace composites due to their high reactivity and thermal stability. wikipedia.org This suggests that 2,4-Diamino-6-methylphenol could be a valuable building block for a new generation of high-performance polymers and functional materials.
Table 2: Potential Functional Materials from 2,4-Diamino-6-methylphenol
| Material Type | Potential Application | Relevant Research on Analogues |
|---|---|---|
| Conductive Polymers | Electronics, energy storage, sensors. | Polymerization of aminophenols using plasma. mdpi.com |
| Functionalized Polymers | Biomedical devices, drug delivery. | Use of amino acids in functional polymer synthesis. nih.gov |
| High-Performance Resins | Aerospace, automotive composites. | Glycidylamine epoxy resins from aromatic amines. wikipedia.org |
Computational Design and Prediction of Novel Derivatives with Enhanced Characteristics
Computational chemistry and in-silico design are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. These methods are being increasingly applied to the study of aminophenol derivatives. nih.govnih.gov By using computational models, researchers can predict the properties of novel derivatives of 2,4-Diamino-6-methylphenol before they are synthesized in the lab, saving time and resources.
Molecular docking studies, for example, can be used to predict the binding affinity of designed compounds to specific biological targets, which is crucial for drug discovery. researchgate.netnih.gov This approach has been used to design and evaluate 4-aryl-4H-chromene derivatives as potential CDK-2 inhibitors for cancer therapy and methylenedioxyphenyl-based amides as myeloperoxidase inhibitors for cardiovascular protection. researchgate.netnih.gov Similarly, computational tools can predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new molecules, helping to identify candidates with favorable drug-like characteristics. researchgate.net
For 2,4-Diamino-6-methylphenol, computational studies could be employed to:
Design derivatives with enhanced catalytic activity by modeling their interaction with substrates and transition states.
Predict the electronic and optical properties of polymers derived from this monomer to guide the development of new functional materials.
Screen for derivatives with potential biological activity by docking them against various protein targets.
Investigate the reaction mechanisms of this compound to uncover new synthetic pathways.
The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of 2,4-Diamino-6-methylphenol and its derivatives in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
